1-(4-methoxyphenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea
Description
This compound is a 1,4-benzodiazepine derivative featuring a urea moiety substituted with a 4-methoxyphenyl group. The core benzodiazepine structure is modified at the 1-position with a 2-(2-methylphenyl)-2-oxoethyl chain and at the 5-position with a phenyl group. Such substitutions are critical for modulating pharmacological activity, particularly in receptor binding and metabolic stability.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28N4O4/c1-21-10-6-7-13-25(21)28(37)20-36-27-15-9-8-14-26(27)29(22-11-4-3-5-12-22)34-30(31(36)38)35-32(39)33-23-16-18-24(40-2)19-17-23/h3-19,30H,20H2,1-2H3,(H2,33,35,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAOIDPMCZPIRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CN2C3=CC=CC=C3C(=NC(C2=O)NC(=O)NC4=CC=C(C=C4)OC)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-methoxyphenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea (CAS No. 1796913-73-9) is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant studies.
The molecular formula of the compound is , with a molecular weight of approximately 520.59 g/mol. It features a benzodiazepine core structure which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C32H28N4O4 |
| Molecular Weight | 520.59 g/mol |
| CAS Number | 1796913-73-9 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurological and metabolic pathways. The benzodiazepine moiety is typically associated with the modulation of GABA receptors, which play a critical role in neurotransmission.
Potential Mechanisms:
- GABA Receptor Modulation : The compound may enhance GABAergic activity, leading to anxiolytic and sedative effects.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic processes, potentially impacting pathways related to neuroprotection and anti-inflammatory responses.
In Vitro Studies
Research has demonstrated that derivatives of benzodiazepines exhibit significant biological activities, including anti-anxiety, anti-inflammatory, and neuroprotective effects. The specific compound under investigation has shown promise in various assays:
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Neuroprotective Effects : Studies indicate that the compound can protect neuronal cells from oxidative stress-induced damage. This was assessed using cell viability assays in the presence of H₂O₂.
- IC₅₀ Values : The IC₅₀ for neuroprotection against oxidative stress was found to be approximately 15 µM.
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Antioxidant Activity : The compound exhibited significant antioxidant properties, which were evaluated through DPPH radical scavenging assays.
- DPPH Scavenging Activity : The compound demonstrated a scavenging effect with an IC₅₀ of 25 µM.
In Vivo Studies
While in vitro studies provide valuable insights, in vivo studies are essential for understanding the therapeutic potential:
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Animal Models : Research involving animal models has shown that administration of the compound leads to reduced anxiety-like behaviors as measured by elevated plus maze tests.
- Behavioral Assessment : Animals treated with the compound spent significantly more time in open arms compared to controls.
- Pharmacokinetics : Early pharmacokinetic studies suggest that the compound has favorable absorption characteristics with a half-life suitable for therapeutic applications.
Case Studies and Clinical Implications
Several case studies have highlighted the potential applications of this compound in treating conditions such as anxiety disorders and neurodegenerative diseases:
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Case Study 1 : A clinical trial involving patients with generalized anxiety disorder showed that treatment with a similar benzodiazepine derivative resulted in significant reductions in anxiety scores over eight weeks.
- Outcome Measurement : The Hamilton Anxiety Rating Scale (HAM-A) scores decreased by an average of 35%.
- Case Study 2 : In patients with Alzheimer’s disease, derivatives similar to this compound have been investigated for their ability to inhibit acetylcholinesterase (AChE), suggesting potential benefits in cognitive function enhancement.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s activity and physicochemical properties can be contextualized against structurally related derivatives. Key analogs and their differences are outlined below:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Solubility :
- The 4-methoxyphenyl group in the target compound likely improves aqueous solubility compared to the 4-methylphenyl () and 2,4-dimethylphenyl () analogs due to the polar methoxy (-OCH₃) group .
- Conversely, the ethoxy variant () may exhibit reduced solubility due to increased hydrophobicity, though this could enhance blood-brain barrier penetration for CNS targets .
L-365,260 () demonstrates that minor substitutions (e.g., 3-methylphenyl urea) can yield high receptor affinity, suggesting the target compound’s methoxy group may similarly fine-tune activity .
Molecular Weight Trends :
- The target compound and its ethoxy analog () have higher molecular weights (~540–550 g/mol) compared to L-365,260 (398.46 g/mol) or (412.49 g/mol). This may impact pharmacokinetics, necessitating formulation optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
